molecular formula C21H27NO4S B2623281 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methylbenzyl)propane-1-sulfonamide CAS No. 953203-03-7

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methylbenzyl)propane-1-sulfonamide

Cat. No.: B2623281
CAS No.: 953203-03-7
M. Wt: 389.51
InChI Key: QAIWUKYCABITOV-UHFFFAOYSA-N
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Description

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methylbenzyl)propane-1-sulfonamide (CAS 953203-03-7) is a chemical compound supplied for research purposes with a molecular formula of C21H27NO4S and a molecular weight of 389.51 g/mol . This compound belongs to a class of molecules featuring a benzofuran core linked to a sulfonamide group. While specific studies on this exact molecule are limited, research on structurally related pentamethylbenzofuransulfonate (PBF) compounds indicates potential as valuable tools in immunology research . These related analogs have been shown to activate type II Natural Killer T (NKT) cells in a CD1d-restricted manner, representing a breakthrough in the field of NKT cell biology . The sulfonamide moiety in its structure suggests a resemblance to established sulfa drugs, which may provide a basis for investigations into drug hypersensitivity reactions and T-cell-mediated immune responses . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methylphenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-16-8-10-17(11-9-16)15-22-27(23,24)13-5-12-25-19-7-4-6-18-14-21(2,3)26-20(18)19/h4,6-11,22H,5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIWUKYCABITOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methylbenzyl)propane-1-sulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzofuran moiety linked to a sulfonamide group, which is known for its role in various biological activities. The molecular formula is C18H25N1O3SC_{18}H_{25}N_{1}O_{3}S with a molecular weight of approximately 341.4 g/mol.

Structural Characteristics

PropertyValue
Molecular FormulaC18H25N1O3S
Molecular Weight341.4 g/mol
IUPAC NameThis compound

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune regulation and cancer progression.
  • Anti-inflammatory Properties : Sulfonamide derivatives are often associated with anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity. The presence of the benzofuran moiety enhances lipophilicity and may improve cellular permeability, while the sulfonamide group is crucial for the interaction with target enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study on IDO Inhibition

A study demonstrated that similar compounds effectively inhibited IDO, enhancing anti-tumor immunity and potentially improving cancer treatment outcomes. The IC50 values reported for related benzofuran derivatives ranged from 9.45 μM to 0.531 μM, indicating promising potency .

Anti-inflammatory Activity

Another investigation into sulfonamide derivatives highlighted their moderate anti-inflammatory properties, suggesting that modifications to the benzofuran structure could lead to enhanced efficacy against inflammatory conditions .

Comparative Analysis of Related Compounds

To better understand the potential of This compound , it is useful to compare it with other compounds exhibiting similar biological activities.

Compound NameBiological ActivityIC50 (μM)
Benzofuran Derivative AIDO Inhibition9.45
Benzofuran Derivative BAnti-inflammatoryModerate
Sulfonamide Derivative CEnzyme inhibition0.531

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three structurally related sulfonamides, highlighting substituent variations and physicochemical properties.

Compound Name Substituent on Sulfonamide Nitrogen Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methylbenzyl)propane-1-sulfonamide 4-Methylbenzyl Not reported¹ ~350–360 (estimated) Not reported High lipophilicity
3-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]-N-(2-methoxyethyl)propane-1-sulfonamide (BF14122) 2-Methoxyethyl C₁₆H₂₅NO₅S 343.4 Not reported Moderate polarity due to methoxy group
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide 1-Azido-2-(azidomethyl)butan-2-yl C₁₂H₁₆N₆O₂S 316.4 Not reported Reactive azide groups for click chemistry
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Methyl C₃₀H₂₃F₂N₅O₃S 589.1 175–178 Chromen-pyrazolo-pyrimidine hybrid; high molecular complexity

¹ Molecular formula estimated as C₂₁H₂₇NO₄S based on structural analysis.

Key Observations:

The azide-functionalized compound is tailored for click chemistry applications, unlike the target compound, which lacks reactive handles.

Synthetic Routes :

  • The target compound’s synthesis likely involves etherification between 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol and propane sulfonamide intermediates, followed by N-alkylation with 4-methylbenzyl bromide. This contrasts with the azide substitution in and Suzuki coupling in .

Research Implications

The structural diversity among sulfonamide derivatives underscores the importance of substituent selection in drug design. The target compound’s balance of lipophilicity and steric bulk positions it as a candidate for further pharmacological screening, particularly in diseases where sulfonamide-protein interactions are critical. Future studies should prioritize solubility assays, target-binding experiments, and comparative pharmacokinetic profiling against analogs like BF14122 .

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